molecular formula C10H4N4 B14305995 4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide CAS No. 116267-99-3

4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide

Cat. No.: B14305995
CAS No.: 116267-99-3
M. Wt: 180.17 g/mol
InChI Key: PPPJNKXQPGCECC-UHFFFAOYSA-N
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Description

4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is a compound known for its unique chemical structure and properties It belongs to the family of dicyanomethylene derivatives, which are characterized by the presence of multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide typically involves the reaction of malononitrile with appropriate aldehydes or ketones under basic conditions. The reaction proceeds through a condensation mechanism, forming the dicyanomethylene moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanomethylene oxides, while reduction may produce dicyanomethylene amines.

Scientific Research Applications

4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and sensors.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide exerts its effects is primarily through its electronic properties. The multiple cyano groups create a highly electron-deficient environment, which can interact with various molecular targets. This interaction can influence molecular pathways, such as electron transfer processes, making the compound useful in applications like organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its use in organic light-emitting diodes (OLEDs) and as a laser dye.

    Dicyanoisophorone (DCO): Used in fluorescence imaging and as a component in photovoltaic cells.

Uniqueness

4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic interactions, such as in the development of advanced materials and sensors.

Properties

CAS No.

116267-99-3

Molecular Formula

C10H4N4

Molecular Weight

180.17 g/mol

IUPAC Name

[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]cyanamide

InChI

InChI=1S/C10H4N4/c11-5-9(6-12)8-1-3-10(4-2-8)14-7-13/h1-4H

InChI Key

PPPJNKXQPGCECC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC#N)C=CC1=C(C#N)C#N

Origin of Product

United States

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